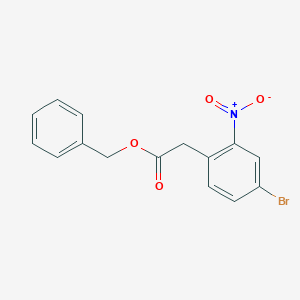
Benzyl 2-(4-bromo-2-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-bromo-2-nitrophenyl)acetate is an organic compound characterized by the presence of a benzyl ester group attached to a 2-(4-bromo-2-nitrophenyl)acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-bromo-2-nitrophenyl)acetate typically involves the esterification of 2-(4-bromo-2-nitrophenyl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 2-(4-amino-2-nitrophenyl)acetate derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-bromo-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents. Its derivatives may exhibit therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(4-bromo-2-nitrophenyl)acetate depends on its chemical structure and the specific context of its application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and bromo groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Benzyl 2-(4-chloro-2-nitrophenyl)acetate: Similar structure with a chlorine atom instead of bromine.
Benzyl 2-(4-fluoro-2-nitrophenyl)acetate: Contains a fluorine atom in place of bromine.
Benzyl 2-(4-iodo-2-nitrophenyl)acetate: Features an iodine atom instead of bromine.
Uniqueness: Benzyl 2-(4-bromo-2-nitrophenyl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom’s size and electronegativity can affect the compound’s properties compared to its chloro, fluoro, and iodo analogs.
Propiedades
IUPAC Name |
benzyl 2-(4-bromo-2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-13-7-6-12(14(9-13)17(19)20)8-15(18)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSNDFGBATTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
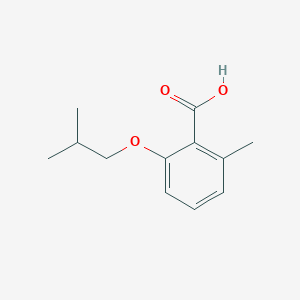
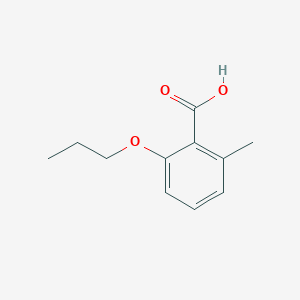
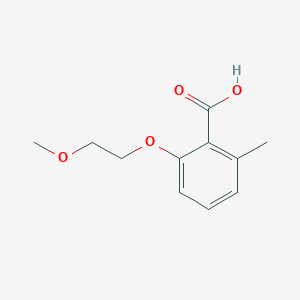

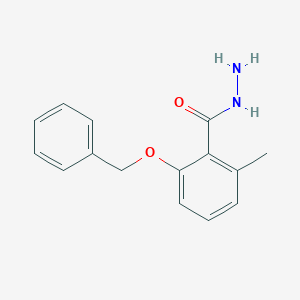

![4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168023.png)
![4'-Chloro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168025.png)



![Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168065.png)
![Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168072.png)
![Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168086.png)
